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molecular formula C11H12N2O3 B3033747 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1163721-90-1

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3033747
M. Wt: 220.22 g/mol
InChI Key: CNGBILRLACOBKO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847256

Procedure details

A mixture of 24.4 g of 3-dimethylamino-3'-nitroacrylophenone, 13.0 g of 3-aminopyrazole-4-carbonitrile and 120 ml of glacial acetic acid was heated at reflux for 7 hours, then was stirred at room temperature for 16 hours. The precipitate was collected, triturated with saturated aqueous sodium bicarbonate, filtered and washed with water. The solid was then triturated with acetonitrile, filtered and dried and gave the desired product, mp 244°-246° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:16])[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[CH:8]=1)=O.N[C:18]1[C:22]([C:23]#[N:24])=C[NH:20][N:19]=1>C(O)(=O)C>[N+:13]([C:9]1[CH:8]=[C:7]([C:5]2[N:20]3[N:19]=[CH:18][C:22]([C:23]#[N:24])=[C:16]3[N:2]=[CH:3][CH:4]=2)[CH:12]=[CH:11][CH:10]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
13 g
Type
reactant
Smiles
NC1=NNC=C1C#N
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
triturated with saturated aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was then triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=NC=2N1N=CC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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